molecular formula C7H3ClF2O2 B572935 2-Chloro-4,6-difluorobenzoic acid CAS No. 1242339-67-8

2-Chloro-4,6-difluorobenzoic acid

Cat. No.: B572935
CAS No.: 1242339-67-8
M. Wt: 192.546
InChI Key: SHCCCLQAWAYTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

It is known that halogenated benzoic acids are often used as intermediates in the synthesis of various pharmaceuticals and specialty chemicals .

Mode of Action

The mode of action of 2-Chloro-4,6-difluorobenzoic acid is largely dependent on the specific reaction it is involved in. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can act as a boron reagent . In this context, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that halogenated benzoic acids can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, depending on the specific context and the other compounds involved.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 19255 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is involved in and the other compounds present. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can help form new carbon-carbon bonds , which can have various effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-difluorobenzoic acid can be synthesized through several methods. One common approach involves the halogenation of benzoic acid derivatives.

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides or esters, while coupling reactions produce biaryl compounds .

Scientific Research Applications

2-Chloro-4,6-difluorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-chloro-4,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCCCLQAWAYTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679321
Record name 2-Chloro-4,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-67-8
Record name 2-Chloro-4,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.